REACTION_CXSMILES
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[CH3:1][C:2]1[O:3][C:4]2[C:21]([N:22]=1)=[CH:20][C:7]1[CH2:8][CH2:9][N:10](C(OC(C)(C)C)=O)[CH2:11][CH2:12][C:6]=1[CH:5]=2.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:1][C:2]1[O:3][C:4]2[C:21]([N:22]=1)=[CH:20][C:7]1[CH2:8][CH2:9][NH:10][CH2:11][CH2:12][C:6]=1[CH:5]=2
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Name
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1,1-Dimethylethyl 2-methyl-5,6,8,9-tetrahydro-7H-[1,3]oxazolo[4,5-h][3]benzazepine-7-carboxylate
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Quantity
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1.1 g
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Type
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reactant
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Smiles
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CC=1OC2=CC3=C(CCN(CC3)C(=O)OC(C)(C)C)C=C2N1
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After elimination of volatiles under reduced pressure the residue was partitioned between aqueous Na2CO3 (2M) and DCM
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Type
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CUSTOM
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Details
|
The organic layer was collected
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Type
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EXTRACTION
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Details
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the aqueous phase extracted twice with DCM
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Type
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CONCENTRATION
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Details
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The combined DCM layers were concentrated
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Name
|
|
Type
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product
|
Smiles
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CC=1OC2=CC3=C(CCNCC3)C=C2N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 114.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |